molecular formula C23H30O3 B12090444 4-Butoxyphenyl 4-hexylbenzoate

4-Butoxyphenyl 4-hexylbenzoate

Katalognummer: B12090444
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: DFHWCSVHLVOKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxyphenyl 4-hexylbenzoate is an organic compound with the molecular formula C23H30O3. It is known for its applications in liquid crystal technology and other scientific research fields. The compound consists of a butoxyphenyl group attached to a hexylbenzoate moiety, making it a versatile molecule in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxyphenyl 4-hexylbenzoate can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 4-Butoxybenzoic acid, 4-hexylbenzoic acid.

    Reduction: 4-Butoxyphenyl 4-hexylbenzyl alcohol.

    Substitution: 4-Nitrobutoxyphenyl 4-hexylbenzoate, 4-Chlorobutoxyphenyl 4-hexylbenzoate.

Wissenschaftliche Forschungsanwendungen

4-Butoxyphenyl 4-hexylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystal materials and other complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 4-Butoxyphenyl 4-hexylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and molecular transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxyphenyl 4-hexylbenzoate
  • 4-Ethoxyphenyl 4-hexylbenzoate
  • 4-Butoxyphenyl 4-pentylbenzoate

Uniqueness

4-Butoxyphenyl 4-hexylbenzoate is unique due to its specific combination of butoxy and hexyl groups, which confer distinct physical and chemical properties. This makes it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial.

By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.

Eigenschaften

Molekularformel

C23H30O3

Molekulargewicht

354.5 g/mol

IUPAC-Name

(4-butoxyphenyl) 4-hexylbenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-8-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI-Schlüssel

DFHWCSVHLVOKND-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.